molecular formula C8H10BrClN2O B3023383 2-amino-N-(2-bromophenyl)acetamide hydrochloride CAS No. 1046757-32-7

2-amino-N-(2-bromophenyl)acetamide hydrochloride

Cat. No.: B3023383
CAS No.: 1046757-32-7
M. Wt: 265.53 g/mol
InChI Key: NPEURHXBRMMWPU-UHFFFAOYSA-N
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Description

2-amino-N-(2-bromophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-bromophenyl)acetamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-bromophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-amino-N-(2-bromophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-bromophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-bromophenyl)acetamide hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-N-(2-bromophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEURHXBRMMWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046757-32-7
Record name Acetamide, 2-amino-N-(2-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046757-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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